

[Compound Name] spectroscopic data (NMR, mass spec, IR)

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An In-depth Technical Guide to the Spectroscopic Analysis of Acetylsalicylic Acid (Aspirin)

Introduction

Acetylsalicylic acid, commonly known as aspirin, is a cornerstone of modern medicine, widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. Its efficacy is intrinsically linked to its chemical structure. For researchers, scientists, and professionals in drug development, a thorough understanding of its structural and chemical properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for the structural elucidation and quality control of aspirin. This guide provides a detailed overview of the spectroscopic data of acetylsalicylic acid and the experimental protocols for acquiring this information.

Spectroscopic Data Summary

The quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for acetylsalicylic acid are summarized in the tables below for straightforward comparison and reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃ (Deuterated Chloroform) Standard: TMS (Tetramethylsilane) at 0.00 ppm



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~11.4	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
8.12	Doublet of doublets	1H	Aromatic proton (H-6)
7.60	Triplet of doublets	1H	Aromatic proton (H-4)
7.35	Triplet of doublets	1H	Aromatic proton (H-5)
7.13	Doublet of doublets	1H	Aromatic proton (H-3)
2.35	Singlet	3H	Methyl protons (- COCH₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃/DMSO-d₆[1] Standard: TMS (Tetramethylsilane) at 0.00 ppm

Chemical Shift (δ) ppm	Carbon Type	Assignment
170.5	Quaternary	Carboxylic acid carbonyl (C=O)
169.8	Quaternary	Ester carbonyl (C=O)
151.2	Quaternary	Aromatic carbon (C-2)
134.5	Tertiary	Aromatic carbon (CH)
132.3	Tertiary	Aromatic carbon (CH)
126.2	Tertiary	Aromatic carbon (CH)
124.0	Quaternary	Aromatic carbon (C-1)
122.4	Tertiary	Aromatic carbon (CH)
21.1	Primary	Methyl carbon (-CH₃)
·	·	<u> </u>



Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
180	Moderate	[M] ⁺ (Molecular Ion)
163	Low	[M - OH]+
138	Moderate	[M - C ₂ H ₂ O] ⁺ (Loss of ketene)
120	High	[M - C2H2O - H2O]+
92	Moderate	[C ₆ H ₄ O] ⁺ (Loss of CO from m/z 120)[2]
43	High	[CH₃CO] ⁺ (Acetyl cation)

Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet or Thin Solid Film

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
2500-3300	Broad	O-H stretch of the carboxylic acid
1753	Strong	C=O stretch of the ester[3]
1689	Strong	C=O stretch of the carboxylic acid[3]
1608	Medium	C=C stretch of the aromatic ring[3]
1308	Strong	C-O stretch of the ester and O-H bend of the carboxylic acid
1185	Strong	C-O stretch of the ester



Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of acetylsalicylic acid.

Materials and Equipment:

- Acetylsalicylic acid sample (5-25 mg for ¹H, 20-50 mg for ¹³C)[4]
- NMR tube (5 mm diameter)
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)[5]
- Tetramethylsilane (TMS) as an internal standard
- NMR Spectrometer (e.g., 400 MHz or higher)[6]
- Pipettes and vial

Procedure:

- Sample Preparation: Accurately weigh the acetylsalicylic acid sample and transfer it to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS.[4] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a depth of about 4-5 cm.[4]
- Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.
- Spectrometer Tuning and Shimming: The instrument's software is used to lock onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a



process called shimming to obtain sharp spectral lines.

- Data Acquisition for ¹H NMR:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a standard pulse sequence (e.g., a 45° or 90° pulse).
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Data Acquisition for ¹³C NMR:
 - Switch the spectrometer to the ¹³C nucleus frequency.
 - Set a wider spectral width (e.g., 0-200 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
 - A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of acetylsalicylic acid.

Materials and Equipment:

- Acetylsalicylic acid sample
- Solvent (e.g., methanol, acetonitrile)
- Mass Spectrometer (e.g., with Electron Ionization El source) coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).



Procedure:

- Sample Preparation: Prepare a dilute solution of the acetylsalicylic acid sample in a suitable volatile solvent.
- Introduction into the Mass Spectrometer: The sample is introduced into the ion source. For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a chromatographic column before entering the MS.
- Ionization: In the ion source (e.g., EI), the sample molecules are bombarded with highenergy electrons, leading to the formation of a molecular ion ([M]+) and various fragment ions.
- Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., a
 quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their massto-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.[8] The detector generates a signal proportional to the number of ions striking it.[8]
- Data Acquisition and Processing:
 - The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.[8]
 - The instrument software is used to acquire and process the data.[8][9] This includes identifying the molecular ion peak and major fragment ions.[9]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in acetylsalicylic acid.

Materials and Equipment:

- Acetylsalicylic acid sample
- Potassium bromide (KBr), spectroscopic grade



- Mortar and pestle
- Pellet press
- FTIR Spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation: Grind a small amount (1-2 mg) of the solid acetylsalicylic acid sample
 with about 100-200 mg of dry KBr powder in an agate mortar.[10] The mixture should be
 ground to a fine, uniform powder to minimize light scattering.[10]
- Pellet Formation: Transfer a portion of the mixture into a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[10]
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
 The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

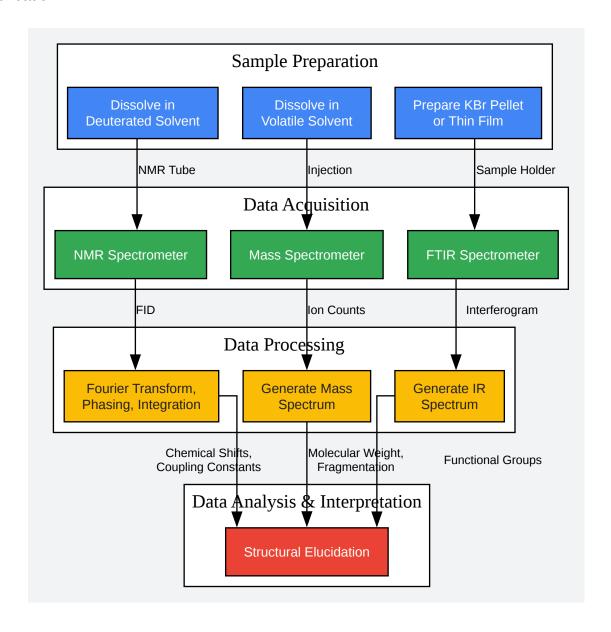
Alternative Procedure (Thin Solid Film):

- Dissolve a small amount of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[11]
- Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[11]
- Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[11]
- Mount the plate in the spectrometer and acquire the spectrum as described above.[11]



Signaling Pathways and Workflows

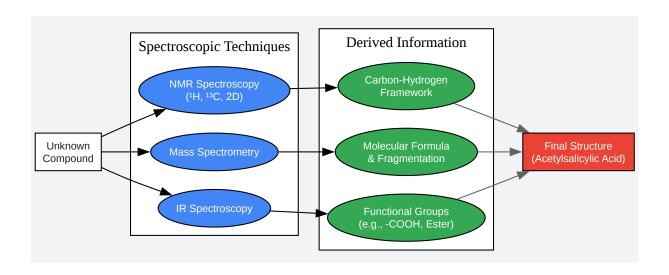
The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic analysis and the relationship between the different techniques for compound identification.



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Caption: General workflow for spectroscopic analysis from sample preparation to structural elucidation.





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Caption: Logical flow of information from different spectroscopic techniques to final compound identification.

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